molecular formula C17H15NO5 B13540019 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid

4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid

Cat. No.: B13540019
M. Wt: 313.30 g/mol
InChI Key: JGNOLUIBMBXOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (PhCH₂OCOCl) in the presence of a base such as triethylamine (Et₃N).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazines.

Scientific Research Applications

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Benzyloxy)carbonyl]benzoic acid
  • 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine

Comparison

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid

InChI

InChI=1S/C17H15NO5/c19-16(20)13-6-7-14-15(10-13)22-9-8-18(14)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

JGNOLUIBMBXOLE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.